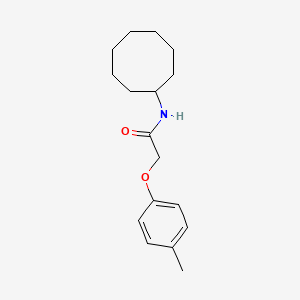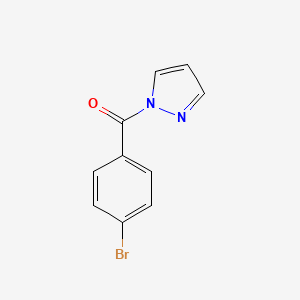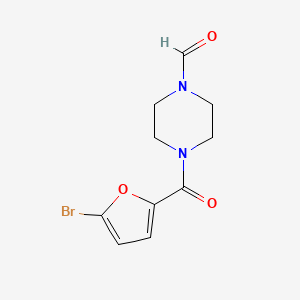![molecular formula C17H15ClN2O2S B5853507 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as CMFA, is a chemical compound that has been studied extensively in scientific research. It belongs to the class of acrylamide derivatives and has been found to have various biological activities. In
Mechanism of Action
The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, leads to an improvement in cognitive function and a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the brain. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect the brain from oxidative stress. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile, which makes it safe to use in animal studies. However, one of the limitations of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide. One of the areas of research is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the investigation of the potential use of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research is needed to better understand the mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide and its effects on different cellular pathways.
Synthesis Methods
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This is then reacted with ethyl 3-phenylacrylate to form N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide. The synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Scientific Research Applications
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a selective inhibitory effect on the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
(E)-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-15-9-8-13(11-14(15)18)19-17(23)20-16(21)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWCBWBQBZACLL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)







![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)

![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)